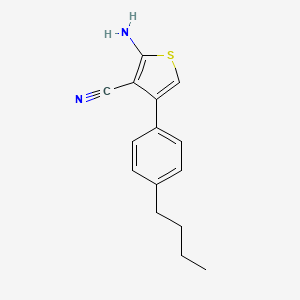

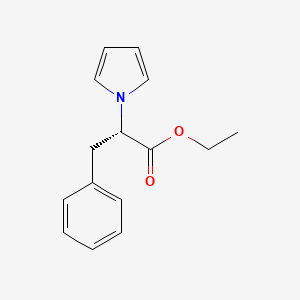

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

The condensation reaction, including Gewald , are typical and significant synthetic methods to thiophene derivatives .Applications De Recherche Scientifique

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile: Potential Scientific Research Applications

While specific applications for 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile are not detailed in the available literature, we can infer potential applications based on the general properties of thiophene derivatives and their known uses in various fields. Below are some potential applications categorized by field:

Medicinal Chemistry: Thiophene derivatives have been studied for their potential as biologically active compounds. They may serve as precursors or intermediates in the synthesis of pharmaceuticals with a variety of biological effects, such as anti-inflammatory, anticancer, or anesthetic properties .

Proteomics Research: As a biochemical available from suppliers like Santa Cruz Biotechnology, this compound could be used in proteomics research to study protein interactions and functions .

Material Science: Thiophene-based compounds can be used in the development of novel materials with specific electronic or photonic properties, potentially useful in semiconductors or organic light-emitting diodes (OLEDs).

Agricultural Chemistry: Some thiophene derivatives act as metal complexing agents and have been developed for use in insecticides .

Orientations Futures

Mécanisme D'action

Target of Action

Thiophene derivatives, which 2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile is a part of, have been known to exhibit a variety of biological effects .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways .

Result of Action

Thiophene derivatives are known to have a variety of pharmacological properties .

Propriétés

IUPAC Name |

2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-2-3-4-11-5-7-12(8-6-11)14-10-18-15(17)13(14)9-16/h5-8,10H,2-4,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLLHBMJPBKKNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)